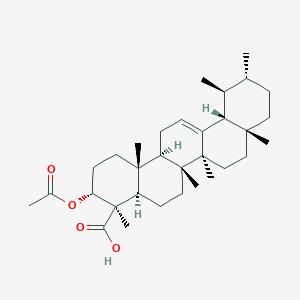

3-アセチル-β-ボスウェリア酸

概要

説明

この化合物は、抗炎症、抗腫瘍、抗酸化作用を含む重要な薬理学的特性で知られています 。伝統医学では何世紀にもわたって使用されており、その潜在的な治療用途のために現代の科学研究で注目を集めています。

2. 製法

合成経路と反応条件: アセチル-β-ボスウェリア酸は、主にボスウェリア・セラータのガム樹脂から抽出されます。 抽出プロセスには、エタノール、メタノール、アセトニトリル、クロロホルム、アセトンなどの有機溶媒の使用が含まれます 。 この化合物は、高速液体クロマトグラフィー(HPLC)など、クロマトグラフィー技術を使用して精製されます .

工業生産方法: 産業現場では、アセチル-β-ボスウェリア酸の生産は、ボスウェリア・セラータ樹脂からの大規模抽出を含みます。 樹脂は溶媒抽出を受け、続いてHPLCで精製することにより、高純度の目的化合物が得られます 。 アセチル-β-ボスウェリア酸の送達とバイオアベイラビリティを向上させるために、高度なナノテクノロジーアプローチも検討されています .

科学的研究の応用

Acetyl-beta-boswellic acid has a wide range of scientific research applications, including:

作用機序

アセチル-β-ボスウェリア酸の作用機序は、重要な酵素とシグナル伝達経路の阻害を含みます。 主要な標的の1つは、炎症の強力なメディエーターであるロイコトリエンの合成に関与する酵素5-リポキシゲナーゼです 。 この酵素を阻害することで、アセチル-β-ボスウェリア酸は炎症性メディエーターの産生を減らし、その抗炎症効果を発揮します 。 さらに、この化合物は、炎症や癌において重要な役割を果たす核因子-κB(NF-kB)やミトゲン活性化タンパク質キナーゼ(MAPKs)などの他の分子標的を調節することが示されています .

生化学分析

Biochemical Properties

3-Acetyl-beta-boswellic acid is known to interact with several enzymes and proteins. It is a non-reducing inhibitor of 5-lipoxygenase (5-LO), showing selectivity for 5-LO over 12-LO or COX . This interaction plays a crucial role in its anti-inflammatory effects .

Cellular Effects

3-Acetyl-beta-boswellic acid has been found to have significant effects on various types of cells and cellular processes. It inhibits cell proliferation, decreases DNA synthesis, and inhibits the migration, invasion, and colony formation of human glioblastoma cell lines . It also increases apoptosis and the activity of caspase 3/7 .

Molecular Mechanism

The molecular mechanism of action of 3-Acetyl-beta-boswellic acid involves several binding interactions with biomolecules and changes in gene expression. It binds as an allosteric partial inhibitor, initiating a shift in regioselectivity of the catalyzed reaction . It also suppresses the expression of several genes while increasing the expression of others .

Temporal Effects in Laboratory Settings

Over time, 3-Acetyl-beta-boswellic acid has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . It has been found to have anti-aging effects and other neurological effects, suggesting its potential for the treatment of neurological diseases .

Dosage Effects in Animal Models

In animal models, the effects of 3-Acetyl-beta-boswellic acid vary with different dosages. For instance, it has been found to have anti-tumor effects and also enhances the effects of radiation in glioma when administered at certain dosages .

Metabolic Pathways

3-Acetyl-beta-boswellic acid is involved in several metabolic pathways. It inhibits the activity of the enzyme 5-lipoxygenase through a non-redox reaction . It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

3-Acetyl-beta-boswellic acid is transported and distributed within cells and tissues. Human supplements containing Boswellia serrata extracts with high concentrations of 3-Acetyl-beta-boswellic acid are bioavailable, safe, and efficacious in the alleviation of symptoms of naturally occurring osteoarthritis in people .

Subcellular Localization

Its wide range of biological activities suggests that it may interact with multiple cellular compartments and organelles .

準備方法

Synthetic Routes and Reaction Conditions: Acetyl-beta-boswellic acid is primarily extracted from the gum resin of Boswellia serrata. The extraction process involves the use of organic solvents such as ethanol, methanol, acetonitrile, chloroform, and acetone . The compound is then purified using chromatographic techniques, including high-performance liquid chromatography (HPLC) .

Industrial Production Methods: In industrial settings, the production of acetyl-beta-boswellic acid involves large-scale extraction from Boswellia serrata resin. The resin is subjected to solvent extraction, followed by purification through HPLC to obtain the desired compound in high purity . Advanced nanotechnology approaches are also being explored to enhance the delivery and bioavailability of acetyl-beta-boswellic acid .

化学反応の分析

反応の種類: アセチル-β-ボスウェリア酸は、酸化、還元、置換など、さまざまな化学反応を起こします。 重要な反応の1つは、非酸化還元反応による酵素5-リポキシゲナーゼの阻害です 。 この反応には、アセチル-β-ボスウェリア酸がアロステリック部分阻害剤として結合し、触媒反応の部位選択性を変化させることが含まれます .

一般的な試薬と条件: アセチル-β-ボスウェリア酸を含む反応で使用される一般的な試薬には、エタノールやメタノールなどの有機溶媒、および特定の反応の触媒が含まれます。 これらの反応の条件は、通常、最適な反応速度と収率を確保するために、制御された温度とpHレベルを含みます .

生成される主な生成物: アセチル-β-ボスウェリア酸の反応から生成される主な生成物には、薬理学的特性が強化されたさまざまな誘導体が含まれます。 たとえば、5-リポキシゲナーゼの阻害は、強い抗炎症効果を示す生成物の形成につながります .

4. 科学研究の用途

アセチル-β-ボスウェリア酸は、次のような幅広い科学研究の用途を持っています。

類似化合物との比較

- β-ボスウェリア酸

- 11-ケト-β-ボスウェリア酸

- アセチル-α-ボスウェリア酸

- アセチル-11-ケト-β-ボスウェリア酸

他のボスウェリア酸と比較して、アセチル-β-ボスウェリア酸は、5-リポキシゲナーゼに対する強力な阻害効果と、強い抗炎症および抗腫瘍特性を持つため、独特です 。 アセチル基の存在は、そのバイオアベイラビリティと薬理学的活性を高め、より効果的な治療薬となります .

生物活性

3-Acetyl-beta-boswellic acid (ABBA) is a significant bioactive compound derived from the resin of Boswellia serrata, known for its diverse biological activities. This article delves into the pharmacological effects, mechanisms of action, and clinical implications of ABBA, supported by data tables and case studies.

Overview of 3-Acetyl-beta-boswellic Acid

3-Acetyl-beta-boswellic acid is part of a group of compounds known as boswellic acids, which have been extensively studied for their therapeutic potential. Among these, 3-O-acetyl-11-keto-beta-boswellic acid (AKBA) is often highlighted due to its potent anti-inflammatory, anti-tumor, and neuroprotective properties .

1. Anti-Inflammatory Effects

ABBA exhibits significant anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways:

- 5-Lipoxygenase (5-LOX) : ABBA inhibits 5-LOX, reducing leukotriene synthesis, which is crucial in mediating inflammation .

- Cytokine Modulation : It suppresses inflammatory cytokines such as TNF-α, IL-1, and IL-6, contributing to its anti-inflammatory effects .

Table 1: Summary of Anti-Inflammatory Mechanisms

| Mechanism | Effect | References |

|---|---|---|

| Inhibition of 5-LOX | Reduced leukotriene levels | , |

| Cytokine suppression | Decreased TNF-α and IL-6 | , |

2. Anti-Tumor Activity

ABBA has demonstrated notable anti-cancer properties across various cancer types:

- Glioblastoma : In vitro studies show that ABBA induces cell cycle arrest at the G2/M phase and promotes apoptosis in glioblastoma cells .

- Colon Cancer : It inhibits Wnt/β-catenin signaling pathways, demonstrating chemopreventive action against intestinal adenomatous polyposis .

Table 2: Anti-Cancer Effects of ABBA

| Cancer Type | Mechanism of Action | Findings |

|---|---|---|

| Glioblastoma | Cell cycle arrest and apoptosis | Induces apoptosis |

| Colon Cancer | Inhibition of Wnt/β-catenin signaling | Reduces tumor growth |

3. Neuroprotective Effects

ABBA's neuroprotective effects are particularly relevant in the context of neurodegenerative diseases:

- Neuroinflammation : ABBA reduces neuroinflammation by inhibiting the NF-κB pathway, which is critical in many neurodegenerative conditions .

- Nerve Repair : Studies indicate that ABBA enhances nerve repair mechanisms post-injury by promoting Schwann cell proliferation and myelination .

Table 3: Neuroprotective Mechanisms of ABBA

| Mechanism | Effect | References |

|---|---|---|

| NF-κB inhibition | Reduced neuroinflammation | , |

| Schwann cell modulation | Enhanced nerve repair | , |

1. Osteoarthritis

A randomized controlled trial involving Boswellia extracts containing ABBA showed significant improvements in pain and physical function among patients with knee osteoarthritis. Participants receiving Boswellia experienced a reduction in pain scores by approximately 61.9% after 90 days .

2. Neurodegenerative Diseases

In a study focusing on LPS-induced neuroinflammation in mice, administration of ABBA improved cognitive function as measured by Y-Maze tests. The treatment resulted in increased time spent in novel arms, indicating enhanced memory performance .

特性

IUPAC Name |

3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O4/c1-19-11-14-28(4)17-18-30(6)22(26(28)20(19)2)9-10-23-29(5)15-13-25(36-21(3)33)32(8,27(34)35)24(29)12-16-31(23,30)7/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBVHJIKNLBFDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Boswellic acid acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5968-70-7 | |

| Record name | beta-Boswellic acid acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

273 - 275 °C | |

| Record name | beta-Boswellic acid acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical concentration range of 3-acetyl-beta-boswellic acid found in Boswellia serrata?

A1: Analysis of 12 batches of Boswellia serrata using HPLC revealed that 3-acetyl-beta-boswellic acid content ranged from 38.4 to 192.9 mg/g. [] This suggests significant variation in the concentration of this compound within naturally occurring Boswellia serrata.

Q2: What analytical method was used to quantify 3-acetyl-beta-boswellic acid in the study?

A2: The researchers employed High-Performance Liquid Chromatography (HPLC) to determine the concentration of 3-acetyl-beta-boswellic acid. [] They used a zorbax SB C18 column and a mobile phase consisting of acetonitrile and 0.1% phosphoric acid in water with gradient elution. Detection was carried out at wavelengths of 210 nm and 250 nm.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。